Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18479732
InChI: InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-18(15)19(21-14(5)22-20)25-10-17(24)23-16-8-7-11(2)9-12(16)3/h7-9H,6,10H2,1-5H3,(H,23,24)
SMILES:
Molecular Formula: C20H23N3OS2
Molecular Weight: 385.6 g/mol

Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

CAS No.:

Cat. No.: VC18479732

Molecular Formula: C20H23N3OS2

Molecular Weight: 385.6 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- -

Specification

Molecular Formula C20H23N3OS2
Molecular Weight 385.6 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-18(15)19(21-14(5)22-20)25-10-17(24)23-16-8-7-11(2)9-12(16)3/h7-9H,6,10H2,1-5H3,(H,23,24)
Standard InChI Key OFRCBEBILXHMDY-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=C(C=C3)C)C)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a thieno[2,3-D]pyrimidine heterocyclic system fused with a pyrimidine ring and a thiophene moiety. Substituents include:

  • 5-Ethyl and 2,6-dimethyl groups on the thienopyrimidine ring

  • Thioether linkage (-S-) at position 4 of the thienopyrimidine

  • N-(2,4-Dimethylphenyl)acetamide side chain connected via the thioether

This arrangement creates a planar, polycyclic system with extended π-conjugation, potentially enhancing interactions with biological targets.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₃N₃OS₂
Molecular Weight385.55 g/mol
logP (Predicted)~4.2 (moderate lipophilicity)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The compound’s logP suggests moderate membrane permeability, while its polar surface area (~85 Ų) indicates potential bioavailability challenges under Lipinski’s rules .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are unavailable, its structure implies a multi-step synthesis:

  • Thienopyrimidine Core Formation:

    • Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with β-ketoesters under acidic conditions.

    • Subsequent alkylation at positions 2 and 6 using methylating agents (e.g., CH₃I).

  • Thioether Installation:

    • Nucleophilic aromatic substitution (SₙAr) at position 4 of the thienopyrimidine using a thiolate anion generated from 2-mercapto-N-(2,4-dimethylphenyl)acetamide.

  • Final Functionalization:

    • Introduction of the 5-ethyl group via Friedel-Crafts alkylation or cross-coupling reactions .

Reactivity Profile

The molecule’s reactive sites include:

  • Thioether Sulfur: Susceptible to oxidation to sulfoxides/sulfones

  • Acetamide Carbonyl: Participates in nucleophilic acyl substitutions

  • Pyrimidine Nitrogen: Potential for hydrogen bonding or coordination

Biological Activity and Mechanism

Hypothesized Targets

Based on structural analogs , potential biological targets include:

  • Cyclooxygenase-2 (COX-2): The thienopyrimidine scaffold resembles known COX-2 inhibitors like celecoxib.

  • Protein Kinases: Planar heterocycles often interact with ATP-binding pockets.

  • Epigenetic Regulators: Thioether linkages may modulate histone deacetylase (HDAC) activity.

Predicted Pharmacokinetics

ParameterPrediction
Oral Bioavailability~40% (moderate)
Plasma Protein Binding>90%
Metabolic StabilitySusceptible to CYP3A4-mediated oxidation

Comparison with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
EvitaChem EVT-2737061Sulfonyl group at position 5Enhanced kinase inhibition
ChemDiv 8640-0101 Pyrano-fused systemImproved metabolic stability

The absence of a sulfonyl group in the target compound may reduce off-target effects compared to EVT-2737061, while the simpler thienopyrimidine core could improve synthetic accessibility relative to ChemDiv 8640-0101 .

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